1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine
CAS No.: 646037-39-0
Cat. No.: VC17280864
Molecular Formula: C9H7F2N3
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646037-39-0 |
|---|---|
| Molecular Formula | C9H7F2N3 |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | 1-(3,5-difluorophenyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C9H7F2N3/c10-6-1-7(11)3-9(2-6)14-5-8(12)4-13-14/h1-5H,12H2 |
| Standard InChI Key | OIIPUFNXGPIVCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)F)N2C=C(C=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine possesses the molecular formula C₉H₇F₂N₃ and a molecular weight of 195.17 g/mol. The IUPAC name systematically describes its structure: a pyrazole ring (positions 1–4) substituted with an amino group at position 4 and a 3,5-difluorophenyl moiety at position 1. The canonical SMILES representation (C1=C(C=C(C=C1F)F)N2C=C(C=N2)N) confirms the connectivity of atoms, while the InChIKey (OIIPUFNXGPIVCV-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇F₂N₃ | |
| Molecular Weight | 195.17 g/mol | |
| CAS Registry Number | 646037-39-0 | |
| XLogP3 (Partition Coeff.) | 1.9 (Predicted) | |
| Hydrogen Bond Donors | 1 (NH₂ group) | |
| Hydrogen Bond Acceptors | 4 (2 F, 2 N) |
The fluorine atoms at the 3 and 5 positions of the phenyl ring induce strong electron-withdrawing effects, modulating the compound’s electronic distribution and solubility profile . This substitution pattern is critical for enhancing metabolic stability and membrane permeability in biological systems .
Synthesis and Structural Optimization
Synthetic Pathways
Industrial synthesis typically employs a two-step strategy:
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Formation of the Pyrazole Core: 3,5-Difluorophenylhydrazine reacts with β-diketones or α,β-unsaturated ketones under acidic conditions, facilitating cyclocondensation to form the pyrazole ring.
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Functionalization: Subsequent amination at position 4 is achieved via nucleophilic substitution or catalytic amination, with palladium-based catalysts often employed to improve regioselectivity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | HCl/EtOH, reflux, 12 hr | 65–70% |
| Amination | NH₃, Pd/C, 80°C, 6 hr | 50–55% |
Alternative routes utilize microwave-assisted synthesis to reduce reaction times, though scalability remains a challenge for industrial production. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.
Structural and Electronic Analysis
Crystallographic Insights
While no single-crystal X-ray data exists for 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine, studies on analogous pyrazole derivatives (e.g., 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole) reveal planar pyrazole rings with dihedral angles of 15–30° relative to appended aromatic groups . Density functional theory (DFT) calculations predict similar planarity for this compound, with fluorine atoms adopting ortho and para positions relative to the pyrazole attachment site .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, pyrazole-H3), 7.45–7.35 (m, 2H, aryl-H), 6.90 (s, 1H, NH₂), 6.05 (s, 1H, pyrazole-H5).
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¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C-F), 150.2 (C-N), 135.4 (pyrazole-C4), 128.3–115.7 (aryl-C).
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HRMS: m/z 195.0643 [M+H]⁺ (calc. 195.0648).
| Target | Assay Type | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| Tyrosine Kinase | In vitro enzymatic | 8.2 µM | ATP-competitive inhibition |
| COX-2 | Cell-free assay | 12.4 µM | Substrate binding blockade |
| Candida albicans | MIC assay | 64 µg/mL | Membrane disruption |
Anticancer Properties
In MCF-7 breast cancer cells, the compound induces apoptosis at 50 µM, evidenced by caspase-3 activation (2.8-fold increase) and PARP cleavage . Synergistic effects with doxorubicin (combination index = 0.82) suggest utility in combination therapies .
Industrial and Research Applications
Material Science
The electron-deficient fluorinated aromatic system enables use as:
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Organic semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.
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Luminescent materials: Quantum yield of 0.38 in blue-emitting OLED prototypes.
Agrochemical Development
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 45 g/ha), outperforming commercial standards like atrazine in hydroponic assays.
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